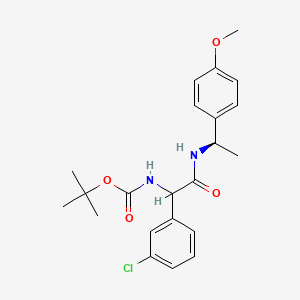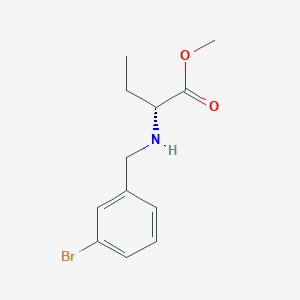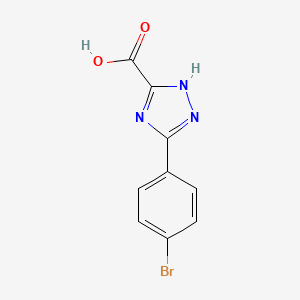
5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzyl bromide with sodium azide to form 4-bromo-1-azidobenzene, which then undergoes cyclization with ethyl cyanoacetate in the presence of a base to yield the desired triazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to different oxidation states.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Various substituted triazoles.
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Coupling: Biaryl compounds.
Aplicaciones Científicas De Investigación
5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carboxylic acid has numerous applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: Incorporated into polymers and materials for enhanced properties such as thermal stability and conductivity.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities and biological pathways. The bromophenyl group enhances its binding affinity to certain proteins, making it a valuable scaffold in drug design .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-(4-Bromophenyl)-5-methyl-4H-1,2,4-triazole-3-carboxylic acid
- 4-(4-Bromophenyl)-5-ethyl-4H-1,2,4-triazole-3-carboxylic acid
Uniqueness
5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a versatile compound in various applications .
Propiedades
Número CAS |
944906-55-2 |
|---|---|
Fórmula molecular |
C9H6BrN3O2 |
Peso molecular |
268.07 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)-1H-1,2,4-triazole-5-carboxylic acid |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-3-1-5(2-4-6)7-11-8(9(14)15)13-12-7/h1-4H,(H,14,15)(H,11,12,13) |
Clave InChI |
GZFQWKAGMQOEHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NNC(=N2)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate](/img/structure/B14118905.png)

![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14118929.png)
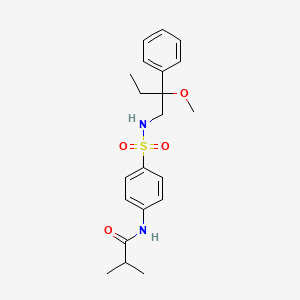
![Dibenz[b,j]oxacycloundecin-5(8H)-one, 9,10-dihydro-12-hydroxy-7-Methyl-, (6E)-](/img/structure/B14118935.png)

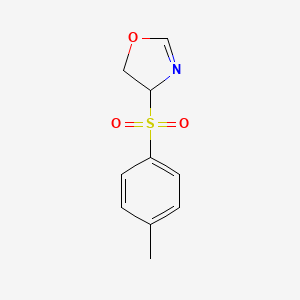
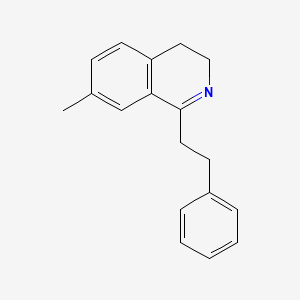
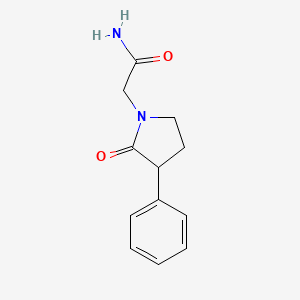
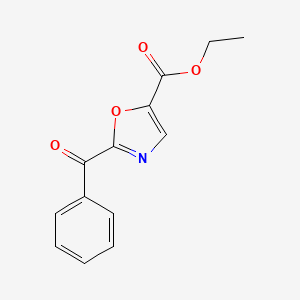
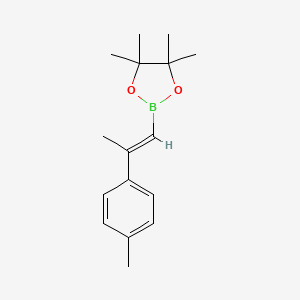
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14118960.png)
